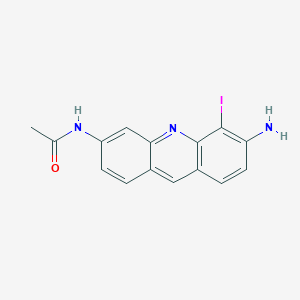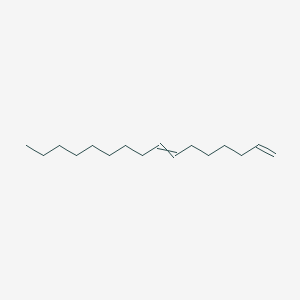
2-Octadecyldocosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecyldocosan-1-ol is a long-chain aliphatic alcohol with the molecular formula C40H82O. This compound is primarily used in the cosmetics industry as a surfactant due to its ability to reduce surface tension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octadecyldocosan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules to form a higher molecular weight alcohol. The reaction typically requires a strong base such as potassium hydroxide and elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecyldocosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-Octadecyldocosan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Octadecyldocosan-1-ol involves its interaction with lipid membranes. It disrupts the lipid bilayer structure, leading to increased membrane permeability. This property is particularly useful in antiviral applications, where it prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting viral entry and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Docosanol:
1-Dodecanol: A 12-carbon fatty alcohol used in detergents and lubricating oils.
Uniqueness
2-Octadecyldocosan-1-ol is unique due to its longer carbon chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alcohols like 1-Dodecanol. Its ability to disrupt lipid membranes more effectively makes it particularly valuable in antiviral applications .
Propriétés
IUPAC Name |
2-octadecyldocosan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRNYDWAOQKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601702 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182176-42-7 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)


